2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid
Overview
Description
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is a complex organic compound with a molecular formula of C29H22N2O6 and a molecular weight of 494.508 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as carboxylic acids and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-carboxybenzoyl chloride and 4-aminophenoxybenzene, followed by further functionalization steps to introduce the remaining aromatic rings and carboxylic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[[4-[4-[(2-Carboxybenzoyl)amino]phenyl]sulfonyl]anilino]carbonyl]benzoic acid
- 2-[[4-[4-[(2-Carboxybenzoyl)amino]phenyl]carbamoyl]benzoic acid
Uniqueness
2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies .
Properties
IUPAC Name |
2-[[4-[4-[(2-carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O7/c31-25(21-5-1-3-7-23(21)27(33)34)29-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)30-26(32)22-6-2-4-8-24(22)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXQKOZJGJDLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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